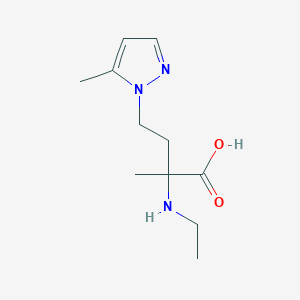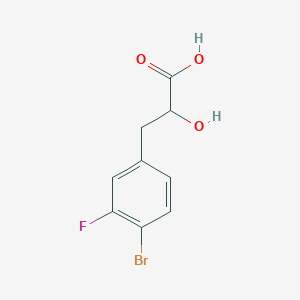
4-(difluoromethylsulfanyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethylsulfanyl)-1H-pyrazole is a heterocyclic compound that contains both sulfur and fluorine atoms. This compound is part of a broader class of fluorine-containing heterocycles, which are known for their unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the difluoromethylsulfanyl group imparts distinct characteristics to the molecule, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiopyridones or cyclic thiocarbamates with difluorocarbene . This reaction can be catalyzed by triazolylidene catalysts, which facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(difluoromethylsulfanyl)-1H-pyrazole may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the difluoromethylsulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups replacing the difluoromethylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethylsulfanyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways.
Wirkmechanismus
The mechanism of action of 4-(difluoromethylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethylsulfanyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyrrolidines: These compounds contain a trifluoromethyl group instead of a difluoromethylsulfanyl group.
Difluoromethyl pyrazole derivatives: These compounds share the difluoromethyl group but may have different substituents on the pyrazole ring, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its combination of fluorine and sulfur atoms, which can enhance its chemical stability and bioactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C4H4F2N2S |
|---|---|
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
4-(difluoromethylsulfanyl)-1H-pyrazole |
InChI |
InChI=1S/C4H4F2N2S/c5-4(6)9-3-1-7-8-2-3/h1-2,4H,(H,7,8) |
InChI-Schlüssel |
LOEDWUPFMVULIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


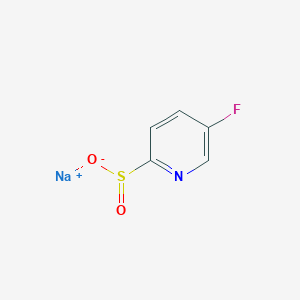
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)
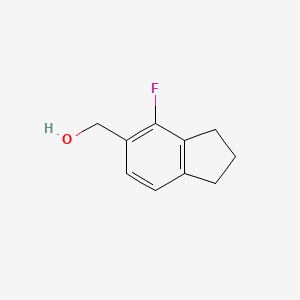
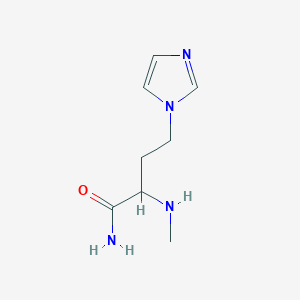
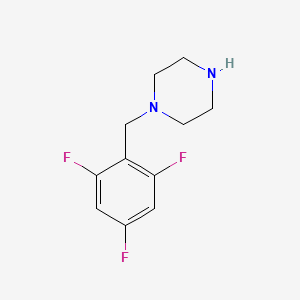

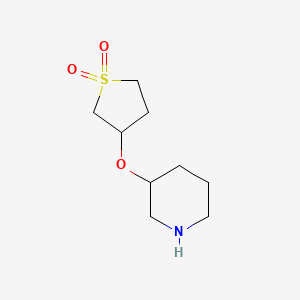
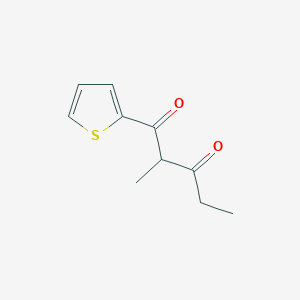
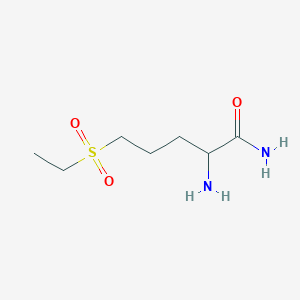
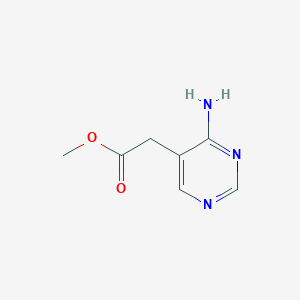
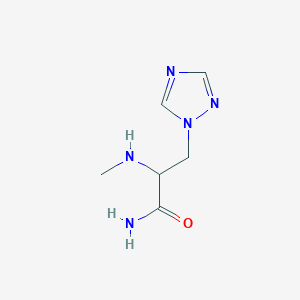
![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)
